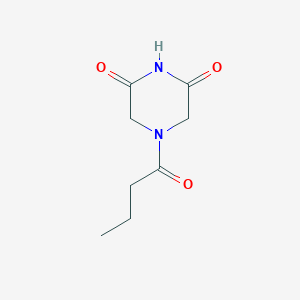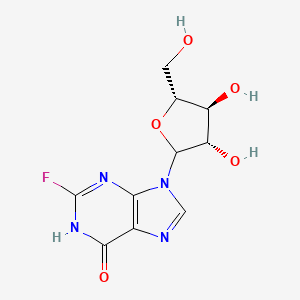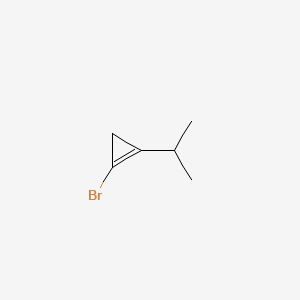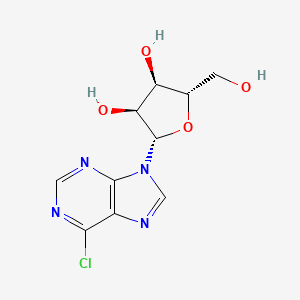
6-Formyl-uracil hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol . It is characterized by the presence of a formyl group at the 6th position of the uracil ring, making it a valuable intermediate in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-uracil hydrate typically involves the formylation of uracil. One common method is the reaction of uracil with formic acid in the presence of a dehydrating agent such as acetic anhydride . Another approach involves the oxidation of 6-methyluracil using selenium dioxide, which introduces the formyl group at the 6th position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-uracil hydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Carboxyuracil.
Reduction: 6-Hydroxymethyluracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Formyl-uracil hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies of nucleic acid chemistry and the mechanisms of DNA and RNA modifications.
Medicine: It is investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleobases.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Formyl-uracil hydrate involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The formyl group can participate in hydrogen bonding and other interactions, affecting the stability and function of nucleic acids. Additionally, it can act as an inhibitor of certain enzymes by mimicking the natural substrates .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyluracil: Similar structure but with a methyl group instead of a formyl group.
6-Carboxyuracil: Oxidized form of 6-Formyl-uracil hydrate.
5-Formyluracil: Formyl group at the 5th position instead of the 6th.
Uniqueness
This compound is unique due to the specific positioning of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .
Propiedades
Fórmula molecular |
C5H6N2O4 |
|---|---|
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
6-(dihydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11) |
Clave InChI |
DUGHQFVNXIWPEA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)

![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

